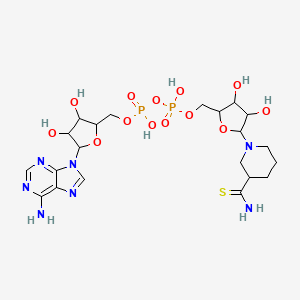

Thionicotinamide adenine dinucleotide

Description

BenchChem offers high-quality Thionicotinamide adenine dinucleotide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thionicotinamide adenine dinucleotide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpiperidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h7-11,13-16,20-21,29-32H,1-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFODJUAIULNEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N7O13P2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thionicotinamide Adenine Dinucleotide (Thio-NAD): Structural Properties and Engineering of Ultrasensitive Diagnostic Assays

Executive Summary

Thionicotinamide adenine dinucleotide (Thio-NAD) has emerged as a transformative coenzyme analog in the fields of biochemical engineering and molecular diagnostics. By substituting a single oxygen atom with sulfur on the nicotinamide ring, researchers have unlocked distinct spectral properties that enable exponential signal amplification without the optical interference typical of native cofactors. This technical guide provides an in-depth analysis of Thio-NAD's physicochemical properties, the causality behind its use in enzymatic cycling, and self-validating protocols for ultrasensitive enzyme-linked immunosorbent assays (ELISAs).

Structural and Physicochemical Properties

Chemical Identity: Thio-NAD (CAS: 4090-29-3; Formula: C₂₁H₂₇N₇O₁₃P₂S) is a thione-modified derivative of the natural coenzyme nicotinamide adenine dinucleotide (NAD+)[PubChem][1].

Spectral Shift & Causality: The primary advantage of Thio-NADH (the reduced form) over native NADH lies in its distinct absorbance spectrum. While native NADH absorbs maximally at 340 nm, the sulfur substitution in Thio-NADH shifts its maximum absorbance to the visible spectrum at ~398-405 nm[BenchChem][2]. This spectral separation is the foundational causality behind Thio-NAD cycling: it allows researchers to continuously monitor the production of Thio-NADH in a reaction mixture that contains high concentrations of native NADH, completely bypassing optical overlap and interference[PMC][3].

Table 1: Spectral and Physicochemical Properties of Thio-NADH vs. NADH

| Property | Thio-NAD(H) | Native NAD(H) |

| Molecular Weight (Oxidized) | 679.5 g/mol | 663.4 g/mol |

| Maximum Absorbance (Reduced) | ~398 - 405 nm | 340 nm |

| Molar Extinction Coefficient (ε) | 11,300 - 11,900 M⁻¹ cm⁻¹ | 6,220 M⁻¹ cm⁻¹ |

| Redox Potential (E°') | More positive (favors oxidation) | -0.32 V |

| Primary Application | Enzymatic cycling, Ultrasensitive ELISA | Cellular respiration, Standard assays |

Core Mechanism: The Thio-NAD Enzyme Cycling System

In conventional colorimetric ELISAs, the detectable signal increases linearly over time. However, by coupling an ELISA with Thio-NAD cycling, the signal substrate (Thio-NADH) accumulates in a quadratic, triangular-number fashion (

Mechanistic Causality:

-

Initiation: Alkaline phosphatase (ALP), conjugated to a secondary detection antibody, hydrolyzes a substrate such as 17β-methoxy-5β-androstan-3α-ol 3-phosphate to produce a 3α-hydroxysteroid[PMC][3].

-

Oxidation (Signal Generation): The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) oxidizes the 3α-hydroxysteroid to a 3-ketosteroid. This step strictly utilizes Thio-NAD+ as the electron acceptor, reducing it to Thio-NADH, which is measured at 405 nm[MDPI][5].

-

Reduction (Substrate Recycling): To sustain the cycle, 3α-HSD immediately reduces the 3-ketosteroid back to 3α-hydroxysteroid. This reverse reaction utilizes native NADH as the electron donor, oxidizing it to NAD+[PMC][3].

Because the 3α-hydroxysteroid is continuously recycled, and ALP continuously produces more 3α-hydroxysteroid, the rate of Thio-NADH production accelerates quadratically over the measurement period[MDPI][4].

Diagram 1: The Thio-NAD enzyme cycling pathway demonstrating quadratic signal amplification.

Experimental Methodology & Self-Validating Protocols

To harness the quadratic amplification of Thio-NAD cycling, the experimental protocol must be rigorously controlled. The following workflow describes an ultrasensitive sandwich ELISA.

Self-Validating System Controls:

-

Background Correction: Absorbance must be read dually at 405 nm (signal) and 660 nm (reference) to correct for optical artifacts in the microplate[MDPI][4].

-

Blank Subtraction: A no-antigen blank is mandatory to establish the baseline, as trace endogenous dehydrogenases or non-specific ALP binding can trigger the exponential cycle[MDPI][6].

Protocol: Ultrasensitive ELISA with Thio-NAD Cycling

-

Antigen Capture: Coat a 96-well microtiter plate with the target-specific primary antibody. Incubate with the biological sample, then wash with PBS containing 0.05% Tween 20 (PBS-T).

-

Detection Binding: Add the ALP-conjugated secondary antibody (diluted in TBS with 0.1% BSA). Incubate to form the sandwich complex[MDPI][4].

-

Stringent Washing (Critical Step): Wash the wells at least 9 times with PBS-T. Causality: Because the subsequent cycling reaction amplifies the signal quadratically, even a single molecule of unbound, residual ALP will cause massive false-positive background accumulation[MDPI][4].

-

Cycling Initiation: Add 100 μL of Thio-NAD Cycling Solution to each well. Cycling Solution Composition: 100 mM Tris-HCl (pH 9.0), 1.0 mM NADH, 2.0 mM Thio-NAD+, 0.4 mM 17β-methoxy-5β-androstan-3α-ol 3-phosphate, and 10 U/mL 3α-HSD[BenchChem][2].

-

Kinetic Readout: Measure the absorbance at 405 nm (reference 660 nm) continuously or after a 40-60 minute incubation using a standard microplate reader[MDPI][6].

Diagram 2: Step-by-step experimental workflow for ultrasensitive ELISA using Thio-NAD cycling.

Applications in Advanced Diagnostics

The integration of Thio-NAD cycling has pushed the boundaries of diagnostic limits of detection (LOD), rivaling PCR without the need for nucleic acid extraction or thermal cycling.

-

Viral Antigens: Researchers have successfully detected SARS-CoV-2 spike and nucleocapsid proteins at LODs of

moles/assay, enabling highly sensitive rapid antigen tests[J-Stage][7]. Similarly, Dengue NS1 protein detection achieved an LOD of 1.152 pg/mL, outperforming conventional commercial kits[MDPI][4]. -

Biomarker Quantification: The assay has been validated for trace biomarkers, including HIV-1 p24, insulin, and urinary adiponectin, proving its versatility across infectious and lifestyle-related diseases[MDPI][5].

References

-

PubChem. "Thionicotinamide adenine dinucleotide | C21H27N7O13P2S | CID 3081386". National Institutes of Health (NIH).1

-

BenchChem. "Unveiling the Potential of Thio-NADH: A Technical Guide for Researchers". BenchChem. 2

-

Watabe, S. et al. "Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method". PMC / NIH. 3

-

MDPI. "Advanced Detection Method for Dengue NS1 Protein Using Ultrasensitive ELISA with Thio-NAD Cycling". MDPI. 4

-

MDPI. "Ultrasensitive Detection of SARS-CoV-2 Spike Proteins Using the Thio-NAD Cycling Reaction". MDPI. 6

-

MDPI. "Ultrasensitive ELISA Developed for Diagnosis". MDPI.5

-

J-Stage. "Improved Detection Sensitivity of an Antigen Test for SARS-CoV-2 Nucleocapsid Proteins with Thio-NAD Cycling". J-Stage. 7

Sources

- 1. Thionicotinamide adenine dinucleotide | C21H27N7O13P2S | CID 3081386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ultrasensitive ELISA Developed for Diagnosis | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Improved Detection Sensitivity of an Antigen Test for SARS-CoV-2 Nucleocapsid Proteins with Thio-NAD Cycling [jstage.jst.go.jp]

Thio-NAD Analog Mechanism of Action: A Technical Guide

The following technical guide details the mechanism of action, physicochemical properties, and applications of Thio-NAD analogs. It addresses both their role as ultrasensitive bioanalytical tools and their pharmacological significance as metabolic inhibitors in drug development.

Executive Summary

Thio-NAD analogs are synthetic or semi-synthetic derivatives of Nicotinamide Adenine Dinucleotide (NAD+) where the carbonyl oxygen of the nicotinamide moiety is replaced by a sulfur atom (thionicotinamide). This single atomic substitution induces profound changes in the molecule's spectral properties and redox kinetics.

For researchers , Thio-NAD+ is a cornerstone of "enzymatic cycling," a signal amplification method that pushes detection limits to zeptomole (

Part 1: Chemical & Physical Properties

The utility of Thio-NAD analogs stems from distinct physicochemical shifts relative to physiological NAD+.

Structural Substitution

-

NAD+: Contains a carboxamide group (

) on the pyridine ring. -

Thio-NAD+: Contains a thionicotinamide group (

).[1] -

Impact: The sulfur atom is less electronegative but more polarizable than oxygen, altering the electron distribution of the pyridine ring. This shifts the redox potential (

) and the absorption spectrum.

Spectral Shift (The Analytical Key)

The most critical property for bioanalysis is the bathochromic shift (red shift) of the reduced form.

| Property | NADH (Physiological) | Thio-NADH (Analog) |

| Absorbance Max ( | 340 nm | 405 nm (approx. 398–405 nm) |

| Extinction Coeff.[1][2][3][4] ( | ||

| Visual Appearance | Colorless (UV absorbing) | Yellow (Visible absorbing) |

| Interference | High (biological background) | Low (distinct from NADH) |

Mechanism of Detection: Because Thio-NADH absorbs at 405 nm where NADH has negligible absorbance, researchers can quantify Thio-NADH accumulation in the presence of high concentrations of NADH.[3] This is the basis of the Enzymatic Cycling Assay .

Kinetic & Redox Properties[3][5]

-

Redox Potential: Thio-NAD+ is generally easier to reduce than NAD+, often making it a "super-substrate" for certain dehydrogenases (higher

), though -

Thermodynamics: The equilibrium constant for Thio-NAD+-dependent oxidations often favors product formation more strongly than NAD+, driving reactions to completion.[1]

Part 2: Mechanism in Bioanalysis (Enzymatic Cycling)

Audience: Assay Developers, Biochemists.[1]

The Thio-NAD cycling method is a signal amplification system.[4][5][6][7] Unlike linear amplification (e.g., standard ELISA), cycling produces a signal that accumulates quadratically or exponentially depending on the setup.

The Cycling Mechanism[6]

-

Primary System: An enzyme (e.g., Alkaline Phosphatase in an ELISA) generates a primary substrate (e.g., a steroid or phosphorylated sugar).[1]

-

Cycling System: A dehydrogenase (e.g., 3

-Hydroxysteroid Dehydrogenase, 3 -

The Cycle:

-

Step A: The dehydrogenase uses NADH to reduce the substrate (Substrate

Substratengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Step B: The same enzyme (or a coupled partner) uses Thio-NAD+ to re-oxidize the substrate (Substrate

Substrate

-

-

Result: The substrate cycles back and forth.[5][13] With every turn of the cycle, one molecule of Thio-NADH is generated.[2] Since the substrate is regenerated, the accumulation of Thio-NADH is continuous and linear with time for a fixed amount of substrate. If the substrate is being continuously generated (by the ELISA enzyme), the total signal becomes quadratic .

Protocol: Ultrasensitive Thio-NAD Cycling ELISA

Standard Operating Procedure for detecting low-abundance proteins.[1]

Reagents:

-

Cycling Solution: 1.0 mM NADH, 2.0 mM Thio-NAD+, 0.4 mM Androsterone derivative (substrate), 10 U/mL 3

-HSD.[1][4][7] -

Buffer: 0.1 M Tris-HCl, pH 9.0.

Workflow:

-

Capture: Perform standard sandwich ELISA steps (Capture Ab

Target -

Wash: Rigorous washing (5x) with TBST is critical to remove unbound ALP (Alkaline Phosphatase).[1]

-

Primary Reaction: Add substrate (e.g., NADP+ if using an ALP-NADPH cycle, or a steroid phosphate).[1] Incubate 10–60 min.

-

Amplification: Add 100 µL Cycling Solution .

-

Read: Measure Absorbance at 405 nm (kinetic mode).

-

Note: Do not measure at 340 nm; the high NADH concentration will saturate the detector.

-

-

Analysis: Calculate the slope (

). The slope is proportional to the target antigen concentration.[4]

Visualizing the Cycling Mechanism

Caption: The Thio-NAD cycling system. The substrate cycles between oxidized and reduced states, continuously converting Thio-NAD+ to Thio-NADH, which is detected at 405 nm.[1][2]

Part 3: Mechanism in Therapeutics (Drug Development)

Audience: Medicinal Chemists, Pharmacologists.[1]

In drug development, "Thio-NAD analogs" often refer to the metabolites of thioamide prodrugs. These metabolites mimic NAD+ but act as tight-binding inhibitors (adducts) or false cofactors.[1]

The "Adduct" Mechanism (Tuberculosis)

Drugs: Ethionamide (ETH), Prothionamide (PTH).[1][14] Target: Mycobacterium tuberculosis.[15][16]

-

Prodrug Activation: ETH is inactive until oxidized by the mycobacterial enzyme EthA (a flavin-monooxygenase).[1][17]

-

Radical Formation: EthA converts ETH into a reactive radical intermediate.

-

Adduct Formation: This radical reacts with intracellular NAD+ to form an ETH-NAD adduct .[1]

-

Inhibition: The ETH-NAD adduct is a structural analog of NADH. It binds to the active site of InhA (Enoyl-ACP Reductase), a key enzyme in mycolic acid biosynthesis.[1][16]

-

Mechanism of Action: Competitive/Tight-binding inhibition. The adduct occupies the NADH binding pocket but cannot facilitate hydride transfer, effectively shutting down cell wall synthesis.

The "False Cofactor" Mechanism (Oncology)

Drug: Tiazofurin.[18] Target: IMP Dehydrogenase (IMPDH).[1][8][18][19][20]

-

Metabolism: Tiazofurin is metabolized intracellularly to TAD (Thiazole-4-carboxamide adenine dinucleotide), a Thio-NAD analog where the nicotinamide ring is replaced by a thiazole ring.[1][18]

-

Inhibition: TAD binds to the NAD-site of IMPDH.

-

Consequence: IMPDH is the rate-limiting enzyme for GTP synthesis.[8] Inhibition depletes cellular GTP pools, disrupting signal transduction (G-proteins) and DNA synthesis, leading to apoptosis in leukemic cells.[1]

Visualizing the Pharmacological Pathway

Caption: Mechanism of Ethionamide action.[1][14][17] The drug is activated by EthA to form an ETH-NAD adduct, a potent Thio-NAD analog inhibitor of InhA.[1]

Part 4: Troubleshooting & Validation (Trustworthiness)

To ensure data integrity when using Thio-NAD analogs, adhere to these validation steps:

-

Blank Subtraction is Non-Negotiable: Thio-NAD+ has a slight absorbance at 405 nm. Always run a "No Enzyme" control to subtract the background absorbance of the reagent itself.

-

pH Sensitivity: The cycling rate is highly pH-dependent (usually optimal at pH 9.0–9.5 for steroid dehydrogenases). A deviation of 0.2 pH units can alter the cycling rate by >20%. Use precise buffers.

-

Temperature Control: Cycling is a kinetic process. A 1°C fluctuation can cause a 5–10% error in signal. Use a temperature-controlled plate reader (37°C).

-

Linearity Check: The accumulation of Thio-NADH should be linear (or quadratic for coupled systems) over time. If the curve plateaus, you have exhausted the Thio-NAD+ substrate (

OD) or the enzyme has denatured.

References

-

BenchChem. (2025).[3][4] Unveiling the Potential of Thio-NADH: A Technical Guide for Researchers. Retrieved from 4[1]

-

Ito, K., et al. (2014).[1] Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method. PMC. Retrieved from 2[1]

-

Vale, N., et al. (2025).[1] Mechanism of thioamide drug action against tuberculosis and leprosy. ResearchGate. Retrieved from 21[1]

-

ChemicalBook. Mechanism of action of Ethionamide. Retrieved from 16[1]

-

Pankiewicz, K. W. (2001).[1] NAD-analogues as potential anticancer agents: conformational restrictions as basis for selectivity. PubMed. Retrieved from 20[1]

-

MDPI. (2021). Ultrasensitive Detection of SARS-CoV-2 Spike Proteins Using the Thio-NAD Cycling Reaction. Retrieved from 7[1]

Sources

- 1. CAS 4090-29-3: Thio-NAD | CymitQuimica [cymitquimica.com]

- 2. Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. goldmanlaboratories.com [goldmanlaboratories.com]

- 10. NAD+ Metabolism: Implications in Cellular Energy and Health - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 14. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]

- 17. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis | MDPI [mdpi.com]

- 18. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. NAD-analogues as potential anticancer agents: conformational restrictions as basis for selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Technical Guide: Thionicotinamide Adenine Dinucleotide (Thio-NAD+)

Topic: Thionicotinamide Adenine Dinucleotide (Thio-NAD+) Spectral Characterization & Cycling Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Spectral Characterization & Enzymatic Cycling Applications[1][2][3][4][5][6]

Executive Summary

In the precise landscape of enzymatic kinetics and high-throughput screening, Thionicotinamide Adenine Dinucleotide (Thio-NAD+) represents a critical evolution over standard NAD+.[1] By replacing the amide oxygen of the nicotinamide ring with sulfur, Thio-NAD+ exhibits a distinct bathochromic shift (red shift) in its reduced form (Thio-NADH).

While native NADH absorbs maximally at 340 nm, Thio-NADH absorbs maximally at 398 nm with a significantly higher molar extinction coefficient (

Photophysical Specifications & Constants

The utility of Thio-NAD+ relies entirely on its distinct photophysical properties compared to the natural coenzyme. The sulfur substitution alters the electron distribution in the nicotinamide ring, lowering the energy gap for the

Table 1: Comparative Optical Constants

| Property | Native NAD+ / NADH | Thio-NAD+ / Thio-NADH |

| Oxidized | 260 nm | 259 nm |

| Oxidized | 17.8 mM⁻¹cm⁻¹ (260 nm) | 19.7 mM⁻¹cm⁻¹ (259 nm) |

| Reduced | 340 nm | 398 nm (measured at 405 nm) |

| Reduced | 6.22 mM⁻¹cm⁻¹ | 11.9 mM⁻¹cm⁻¹ |

| Fluorescence | NADH: Ex 340 / Em 460 nm | Thio-NADH: Non-fluorescent |

| A250/A260 Ratio (pH 7.5) | 0.82 | 0.89 ± 0.03 |

Critical Insight: The near-doubling of the extinction coefficient (11.9 vs 6.22) means that for every mole of substrate converted, the Thio-NAD+ system generates nearly 2x the optical density (OD) signal compared to a standard NAD+ system, instantly improving assay sensitivity.

Visualization: Spectral Logic

The following diagram illustrates the non-overlapping detection windows that make Thio-NAD+ indispensable for cycling assays.

Figure 1: The "Red Shift" logic. Thio-NADH absorbs at 405 nm where NADH is transparent, allowing specific measurement of Thio-NADH accumulation in the presence of high NADH concentrations.

The Thio-NAD Cycling Principle

The primary application of Thio-NAD+ is the Enzymatic Cycling Assay . This method amplifies signals quadratically (triangular number accumulation) rather than linearly, allowing for the detection of trace analytes (e.g., hormones, antigens).

Mechanism

-

Forward Reaction: The target enzyme (or coupled enzyme) oxidizes a substrate using Thio-NAD+ , producing Thio-NADH .

-

Reverse Reaction: A second enzyme (or the same one acting reversibly) reduces the oxidized product back to the substrate using NADH .

-

Result: The substrate cycles continuously. NADH is consumed, and Thio-NADH accumulates .[1] Since NADH does not absorb at 405 nm, the rising absorbance at 405 nm represents the cumulative turnover of the cycle, which is proportional to the amount of target enzyme present.

Figure 2: Thio-NAD Cycling Mechanism. The enzyme cycles the substrate between forms. Thio-NADH accumulates and is measured at 405 nm, while the NADH "fuel" is invisible at this wavelength.

Experimental Protocol: Spectral Characterization & Assay Setup

Note: This protocol assumes the use of a standard microplate reader or UV-Vis spectrophotometer.

A. Preparation of Thio-NAD+ Stock Solution

Objective: Create a stable 10 mM stock.

-

Weighing: Accurately weigh Thio-NAD+ (Free Acid, MW ~679.5 g/mol ).

-

Solvent: Dissolve in 10 mM Tris-HCl (pH 7.0 - 8.0) . Avoid water if acidic, as stability is lower at low pH.

-

Purity Check (Self-Validation):

-

Dilute 1:50 in buffer.

-

Measure Absorbance at 260 nm and 250 nm.

-

Criteria: The Ratio A250/A260 should be 0.89 ± 0.03 . If <0.85, significant hydrolysis may have occurred.

-

B. Thio-NAD Cycling Assay (Example: 3α-HSD System)

Objective: Ultrasensitive detection of 3α-hydroxysteroids or enzyme activity.

Reagents:

-

Cycling Solution:

Workflow:

-

Blanking: Add 100 µL Cycling Solution to control wells (No target).

-

Sample Addition: Add 10 µL of sample containing the target analyte.

-

Kinetic Read:

-

Wavelength: 405 nm (or 398 nm if monochromator available).[1]

-

Interval: Every 30-60 seconds for 30 minutes.

-

Temp: 37°C (Strict temperature control is vital for cycling rates).

-

-

Data Analysis:

-

Plot OD405 vs. Time.

-

Calculate the slope (mOD/min).

-

Validation: The slope should be linear for standard kinetics, or quadratic (

) if measuring a coupled ELISA signal accumulation.

-

Troubleshooting & Quality Control

To maintain Trustworthiness in your data, adhere to these QC parameters:

-

Background Signal: If the blank (no analyte) shows a rapid increase in OD405, your Thio-NAD+ stock may contain residual Thio-NADH or the enzyme may have non-specific activity.

-

Fix: Pre-treat Thio-NAD+ stock with a small amount of lactate dehydrogenase and pyruvate to oxidize trace Thio-NADH back to Thio-NAD+.

-

-

Linearity Loss: If the signal plateaus early, the NADH "fuel" has been exhausted.

-

Fix: Increase initial NADH concentration (up to 1 mM), but ensure the detector is not saturated by the UV absorbance if measuring other parameters.

-

-

Interference: Thio-NAD+ can inhibit some dehydrogenases at high concentrations. Titrate the concentration (0.5 mM to 5 mM) to find the optimal

without inhibition.

References

-

BenchChem. Unveiling the Potential of Thio-NADH: A Technical Guide for Researchers. (2025).[1][2] Link

-

Oriental Yeast Co. (OYC). Thio-NAD+ Specification Sheet and Assay Procedure.Link

-

Roche CustomBiotech. Thio-NAD Free Acid Product Specifications.Link

-

Watabe, S., et al. Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method. Biomacromolecules (2014). Link

-

Ito, E., et al. Ultrasensitive Detection of SARS-CoV-2 Spike Proteins Using the Thio-NAD Cycling Reaction. Diagnostics (2021).[3] Link

Sources

Thio-NAD⁺ vs. NAD⁺: A Comparative Analysis of Redox Potential and its Implications for Cellular Metabolism and Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical analysis of the redox properties of Thio-NAD⁺ (Thionicotinamide adenine dinucleotide) in comparison to its canonical counterpart, NAD⁺ (Nicotinamide adenine dinucleotide). We will delve into the fundamental electrochemical principles governing their function, explore the subtle yet significant differences in their redox potentials, and elucidate the profound implications of these differences for enzymatic reactions, cellular signaling, and the design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Thio-NAD⁺ as a powerful tool in biochemical and pharmacological research.

Introduction: The Central Role of the NAD⁺/NADH Redox Couple

The NAD⁺/NADH redox couple is a cornerstone of cellular metabolism, acting as a critical cofactor and electron carrier in a vast array of biochemical reactions. The ratio of the oxidized form (NAD⁺) to the reduced form (NADH) is a key indicator of the cell's metabolic state and redox environment. This ratio is intrinsically linked to the standard reduction potential (E°') of the NAD⁺/NADH couple, which is approximately -320 mV. This negative potential signifies that NADH is a strong reducing agent, readily donating electrons to drive metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation.

The introduction of a sulfur atom in the nicotinamide ring of Thio-NAD⁺ creates a unique analog with altered physicochemical properties, most notably its redox potential. Understanding this difference is paramount for its effective application in research and drug development.

Fundamental Electrochemistry: A Tale of Two Nicotinamides

The redox activity of both NAD⁺ and Thio-NAD⁺ is centered on the nicotinamide ring, which can reversibly accept two electrons and a proton (a hydride ion, H⁻).

The substitution of the carbonyl oxygen with a sulfur atom in Thio-NAD⁺ introduces a significant perturbation to the electronic properties of the nicotinamide ring. This, in turn, alters its redox potential relative to NAD⁺. While the standard reduction potential of the NAD⁺/NADH couple is approximately -0.32 volts, the Thio-NAD⁺/Thio-NADH couple exhibits a more positive redox potential.[1] This seemingly small change has profound consequences for its interaction with enzymes and its role in cellular redox chemistry.

Table 1: Comparative Physicochemical Properties of NAD⁺ and Thio-NAD⁺

| Property | NAD⁺ | Thio-NAD⁺ | Reference |

| Standard Redox Potential (E°') | ~ -320 mV | More positive than NAD⁺ | [1] |

| Molar Extinction Coefficient (ε) of Reduced Form | 6,220 M⁻¹cm⁻¹ at 340 nm | 11,900 M⁻¹cm⁻¹ at 398 nm | [2] |

| Maximum Absorbance (λmax) of Reduced Form | 340 nm | 398 nm | [2] |

| Appearance (Oxidized Form) | White amorphous powder | Yellowish powder | [2] |

Causality of Altered Redox Potential: An Enzymatic Perspective

The more positive redox potential of Thio-NAD⁺ means that Thio-NADH is a weaker reducing agent compared to NADH. This has direct implications for its ability to participate in enzymatic reactions. Many NAD⁺-dependent dehydrogenases have evolved to function optimally within the cellular redox environment defined by the NAD⁺/NADH ratio and its corresponding potential.

The altered redox potential of Thio-NAD⁺ can lead to several outcomes when it interacts with these enzymes:

-

Altered Reaction Kinetics: The rate of hydride transfer from Thio-NADH to a substrate will likely be slower than that from NADH, due to the lower driving force for the reaction.

-

Shifted Reaction Equilibria: For reversible dehydrogenases, the equilibrium of the reaction may be shifted, favoring the oxidized substrate and Thio-NAD⁺.

-

Competitive Inhibition: Thio-NAD⁺ and Thio-NADH can act as competitive inhibitors for some NAD⁺/NADH-dependent enzymes.[3] The degree of inhibition is dependent on the specific enzyme and the relative binding affinities for the natural and thio-analogs.

Diagram 1: The NAD⁺/NADH Redox Cycle```dot

Caption: A streamlined workflow for determining redox potentials using cyclic voltammetry.

Applications and Implications in Drug Discovery

The unique properties of Thio-NAD⁺ make it a valuable tool in drug discovery and development.

-

Enzyme Assays: The distinct spectral properties of Thio-NADH, with a maximum absorbance at 398 nm, allow for the development of highly sensitive and specific enzymatic assays. [2]This is particularly useful for high-throughput screening (HTS) campaigns, as it minimizes interference from endogenous NADH, which absorbs at 340 nm. [2]

-

Probing Enzyme Mechanisms: By comparing the kinetics of an enzyme with NAD⁺ and Thio-NAD⁺, researchers can gain insights into the mechanism of hydride transfer and the role of the cofactor in catalysis.

-

Development of Novel Inhibitors: Thio-NAD⁺ and its derivatives can serve as lead compounds for the development of novel enzyme inhibitors. [3][4]For example, thionicotinamide, a precursor of Thio-NAD⁺, has been investigated as a prodrug for the inhibition of NAD kinase (NADK), an enzyme involved in NADPH synthesis. [5][6]

Diagram 3: Logical Relationship of Thio-NAD⁺ Properties and Applications

Caption: The core properties of Thio-NAD⁺ enable its key research applications.

Conclusion: A Versatile Tool for Redox Biology

Thio-NAD⁺ represents more than just a chemical curiosity; it is a powerful tool for dissecting the complexities of redox biology. Its altered redox potential and unique spectral properties provide researchers with a versatile probe for studying NAD⁺-dependent enzymes and for developing novel therapeutic strategies. A thorough understanding of its electrochemical properties, as outlined in this guide, is essential for its effective and innovative application in the laboratory and beyond.

References

- Land, E. J., & Swallow, A. J. (1971). The one-electron reduction potentials of NAD. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 234(1), 34–42.

-

Wikipedia. (2024). Nicotinamide adenine dinucleotide. [Link]

-

Veech, R. L., et al. (1979). Redox potentials of the mitochondrial and cytosolic NAD(H) and NADP(H) systems in vivo. ResearchGate. [Link]

-

Promega Connections. (2024). Decoding the NAD+/NADH Ratio and Its Crucial Role in Cell Health. [Link]

-

LibreTexts Chemistry. (2021). The Chemistry of NAD+ and FAD. [Link]

-

Biocompare. (n.d.). Thio-NAD. [Link]

-

MDPI. (2022). Reduced Nucleotides, Thiols and O2 in Cellular Redox Balance: A Biochemist's View. [Link]

-

ResearchGate. (n.d.). Thionicotinamide (ThioNa) is a prodrug of NADS and NADPS. [Link]

-

Jones, D. P. (2012). The Redox Code. Antioxidants & Redox Signaling, 17(10), 1373–1385. [Link]

-

ResearchGate. (n.d.). Thionicotinamide (ThioNa) causes a rise in cellular ROS levels and.... [Link]

-

OYC EU. (n.d.). Thio-NAD+. [Link]

-

Hsieh, P. C., et al. (2015). Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy. Journal of Biological Chemistry, 290(44), 26693–26702. [Link]

-

Sauve, A. A. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. ResearchGate. [Link]

Sources

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Thio-NAD in Enzymatic Cycling: The Third-Generation Amplification

This guide serves as an advanced technical reference for researchers and drug development professionals. It synthesizes historical evolution, mechanistic principles, and practical protocols for Thio-NAD enzymatic cycling.

Technical Whitepaper | Application Note 405

Executive Summary

Enzymatic cycling is the biochemical equivalent of a nuclear chain reaction—a method to amplify a femtomolar signal into a micromolar detectable event. While Oliver Lowry pioneered the concept using NAD/NADH in the 1960s, the technique was historically plagued by complex extraction steps and UV interference.

The introduction of Thio-NAD (Thionicotinamide Adenine Dinucleotide) marked the "Third Generation" of cycling assays. By replacing the carbonyl oxygen of the nicotinamide ring with sulfur, researchers created a cofactor with a unique spectral signature (

Part 1: The Chemical Genesis

The foundational work for Thio-NAD lies in the structural modification of the pyridine nucleotide coenzymes.

The Sulfur Substitution (1962)

The critical innovation occurred when Colvin P. Fawcett and Nathan O. Kaplan (Brandeis University) first synthesized and characterized Thio-NAD analogs in 1962. Their objective was not initially amplification, but rather to probe enzyme differentiation using structural analogs.

-

Modification: Replacement of the carboxamide oxygen on the nicotinamide ring with a sulfur atom.

-

Physicochemical Consequence: This single atom substitution causes a bathochromic shift in the reduced form (Thio-NADH).

-

NADH: Absorbs at 340 nm (UV).

-

Thio-NADH: Absorbs at ~400–405 nm (Visible Yellow).

-

Spectral Orthogonality

The power of Thio-NAD cycling rests entirely on the spectral orthogonality between the two cofactors used in the cycle.

| Feature | NADH (Natural) | Thio-NADH (Analog) |

| Absorbance Max ( | 340 nm | 405 nm |

| Molar Extinction ( | ||

| Visual Color | Colorless | Yellow |

| Role in Cycle | Reductant (Consumed) | Product (Accumulated) |

Data Source: Derived from Fawcett & Kaplan (1962) and modern commercial assays.

Part 2: The Cycling Revolution

To understand the significance of Thio-NAD, one must contextualize it within the history of signal amplification.

Generation 1: The Lowry Method (1960s-70s)

Oliver Lowry’s original method involved cycling a substrate (e.g., glutamate) between two enzymes.

-

Limitation: It required destroying the excess NAD+ with acid/base treatments before measuring the product. It was a discontinuous, endpoint assay.

Generation 2: Dye-Coupled Systems (1980s-90s)

Researchers introduced tetrazolium salts (e.g., INT, MTT) to act as terminal electron acceptors, producing colored formazan.

-

Limitation: Formazan dyes are often insoluble, precipitating out of solution and fouling optical readers. They also suffer from non-specific reduction by other reducing agents in serum.

Generation 3: Thio-NAD Cycling (2000s-Present)

The modern "Thio-NAD Cycling" method employs a single enzyme (reversible dehydrogenase) and two cofactors (Thio-NAD+ and NADH).

-

Mechanism: The substrate shuttles between oxidized and reduced states.

-

Net Reaction:

-

Advantage: Both Thio-NAD+ and NADH are soluble. The accumulation of Thio-NADH is measured kinetically at 405 nm, where NADH does not absorb.

Part 3: The 3 -HSD System (Mechanism & Protocol)

The most validated application of this technology is the Total Bile Acid (TBA) assay using

The Cycling Mechanism

The enzyme

-

Forward Reaction:

-HSD uses Thio-NAD+ to oxidize the Bile Acid ( -

Reverse Reaction:

-HSD uses NADH to reduce the ketone back to the Bile Acid.

Because NADH is a stronger reductant than Thio-NADH, the equilibrium drives the accumulation of Thio-NADH.

Visualization (Graphviz)

Figure 1: The 3

Experimental Protocol: Total Bile Acids (TBA)

Target Audience: Clinical Chemistry / Assay Development

Sensitivity: Limit of Detection (LOD) ~0.2

Reagents

-

Reagent R1 (Buffer/Cofactor):

-

Tris-HCl buffer (100 mM, pH 9.0)

-

Thio-NAD+ (2.0 mM)

-

Preservatives (NaN3)

-

-

Reagent R2 (Enzyme/Cofactor):

-

Phosphate buffer (50 mM, pH 7.0)

-

NADH (2.0 mM)

- -HSD (Recombinant, >50 U/mL)

-

Workflow

-

Sample Addition: Add 4

of serum sample to a cuvette or microplate well. -

Incubation 1: Add 180

of Reagent R1 . Incubate for 3–5 minutes at 37°C.-

Purpose: Establishes the baseline and allows Thio-NAD to equilibrate.

-

-

Cycling Initiation: Add 60

of Reagent R2 . -

Measurement: Measure absorbance at 405 nm (Main) and 660 nm (Sub/Reference) kinetically.

-

Rate Calculation: Measure

between 1 and 3 minutes after R2 addition.

-

-

Quantification: Compare the rate against a standard curve of Cholic Acid (0–100

).

Causality & Troubleshooting

-

Why pH 9.0? Dehydrogenases generally favor oxidation at higher pH. However, the cycle requires both directions. pH 9.0 is an optimized compromise where the enzyme retains activity for both the forward (Thio-NAD reduction) and reverse (NADH oxidation) reactions.

-

Interference: Unlike tetrazolium assays, this system is unaffected by reducing substances like Ascorbic Acid or Bilirubin because the signal is specific to the enzymatic turnover of Thio-NAD, not a generic redox potential.

Part 4: Advanced Applications (Ultrasensitive ELISA)

Recent developments (post-2010) have adapted this cycle for Ultrasensitive ELISA .

-

Concept: Instead of measuring bile acids directly, an antibody is conjugated to Alkaline Phosphatase (ALP).

-

Linker: ALP hydrolyzes a substrate (e.g., 3

-hydroxysteroid-3-phosphate) to produce the 3 -

Amplification: The produced steroid then enters the Thio-NAD cycling system described above.[1]

-

Result: Detection limits reaching

moles (attomolar range), rivaling PCR sensitivity for proteins.[2]

References

-

Fawcett, C. P., & Kaplan, N. O. (1962).[3] Preparation and Properties of Some Nicotinamide Adenine Dinucleotide Analogues with Pentose and Purine Modifications. Journal of Biological Chemistry. Link

-

Lowry, O. H. (1980).[4] Amplification by enzymatic cycling. Molecular and Cellular Biochemistry. Link

-

Zhang, G. H., et al. (2005). An enzymatic cycling method for the determination of serum total bile acids with recombinant 3alpha-hydroxysteroid dehydrogenase. Biochemical and Biophysical Research Communications. Link

-

Watabe, S., et al. (2014). Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method. Biophysics and Physicobiology. Link

-

Ito, K., et al. (2021). Ultrasensitive Detection of SARS-CoV-2 Spike Proteins Using the Thio-NAD Cycling Reaction. Diagnostics. Link

Sources

Technical Whitepaper: Thionicotinamide Adenine Dinucleotide (thio-NAD⁺)

This technical guide details the properties, mechanism, and experimental applications of Thionicotinamide Adenine Dinucleotide (thio-NAD⁺), a pivotal cofactor in ultrasensitive bioanalysis.

CAS Number: 4090-29-3 Synonyms: Thio-NAD, S-NAD, Thionicotinamide-NAD Molecular Formula: C₂₁H₂₇N₇O₁₃P₂S Molecular Weight: ~679.5 g/mol

Executive Summary

Thionicotinamide adenine dinucleotide (thio-NAD⁺) is a sulfur-substituted analog of the ubiquitous coenzyme NAD⁺. By replacing the carbonyl oxygen of the nicotinamide group with sulfur, the molecule exhibits distinct spectral and thermodynamic properties while retaining biological activity with specific dehydrogenases.

Its primary utility lies in Enzymatic Cycling Assays , where it functions as a "signal accumulator." Unlike NADH, which absorbs at 340 nm, the reduced form thio-NADH absorbs strongly at ~405 nm (ε ≈ 11,900 M⁻¹cm⁻¹). This spectral separation allows researchers to measure the accumulation of thio-NADH in the presence of high concentrations of NADH, enabling amplification factors exceeding 10⁵-fold for ultrasensitive detection of metabolites, antigens (ELISA), and enzyme activities.

Chemical & Physical Profile

Structural Modification

The critical modification is the thionamide group on the pyridine ring. This substitution alters the electron distribution, shifting the absorption maximum of the reduced form (thio-NADH) into the visible range.

| Feature | NAD⁺ / NADH | Thio-NAD⁺ / Thio-NADH |

| Absorbance Max (Reduced) | 340 nm (UV) | 405 nm (Visible) |

| Extinction Coefficient (ε) | 6,220 M⁻¹cm⁻¹ | 11,900 M⁻¹cm⁻¹ |

| Color (Reduced Form) | Colorless | Yellow |

| Redox Potential (E'₀) | -320 mV | ~ -285 mV (Stronger Oxidant) |

| Stability | Labile in acid (NADH) | Hygroscopic; Store at -20°C |

Stability & Handling

-

Storage: Must be stored at -20°C, desiccated, and protected from light.

-

Solubility: Highly soluble in water and aqueous buffers (PBS, Tris).

-

Hygroscopicity: The lyophilized powder is extremely hygroscopic; allow vials to equilibrate to room temperature before opening to prevent degradation.

Mechanistic Core: The Thio-NAD Cycling System[1][2][3]

The power of thio-NAD⁺ lies in its ability to drive a substrate cycling reaction. This system typically utilizes a single dehydrogenase (e.g., 3α-Hydroxysteroid Dehydrogenase, 3α-HSD) that can accept both NAD⁺ and thio-NAD⁺ as cofactors, but with different kinetic parameters.[1]

The Cycling Logic

-

Forward Reaction (Signal Generation): The enzyme oxidizes a substrate (Substrate-OH) using thio-NAD⁺ (excess). This produces the oxidized product (Substrate=O) and thio-NADH .

-

Reverse Reaction (Recycling): The same enzyme (or a coupled enzyme) reduces the product (Substrate=O) back to the starting substrate (Substrate-OH) using NADH (excess).

-

Net Result: The substrate shuttles back and forth. With every cycle, one molecule of thio-NADH is generated. Since thio-NADH is not consumed in the reverse step, it accumulates linearly (or quadratically) over time.

Visualization of the Cycling Pathway

Caption: The Thio-NAD Cycling Mechanism. The substrate is continuously regenerated by NADH, while Thio-NADH accumulates as a measurable signal at 405 nm.

Experimental Applications & Protocols

Ultrasensitive Thio-NAD Cycling ELISA

This protocol detects low-abundance proteins (e.g., insulin, viral antigens) by coupling an alkaline phosphatase (ALP) label to the cycling system.

Principle:

-

ELISA Step: Target antigen is captured; secondary antibody is linked to ALP.[1][2]

-

Substrate Generation: ALP hydrolyzes a phosphate ester (e.g., 3α-hydroxysteroid-3-phosphate) to produce the cycling substrate (3α-hydroxysteroid).[1][2]

-

Cycling Amplification: The produced 3α-hydroxysteroid enters the Thio-NAD/NADH cycle (as shown in the diagram).

-

Signal: Thio-NADH accumulates.[1][3][2] Because the substrate is also being generated continuously by ALP, the signal increase is quadratic (

), offering massive amplification.

Protocol: Detection of Antigen X

Materials:

-

Cycling Buffer: 0.1 M Tris-HCl, pH 9.0.

-

Cycling Solution (Prepare Fresh):

-

Detection: Microplate reader with 405 nm filter.

Step-by-Step Workflow:

-

Immunoassay: Perform standard sandwich ELISA in a 96-well plate. Wash thoroughly (5x) with PBST to remove unbound ALP-conjugated antibody.

-

Initiation: Add 100 µL of Cycling Solution to each well.

-

Incubation: Incubate at 37°C.

-

Kinetic Measurement: Measure Absorbance at 405 nm (

) every 5 minutes for 60 minutes. -

Analysis: Plot

vs. Time. The slope (or the value at a fixed time point) correlates to the quantity of Antigen X.-

Note: A blank well (no antigen) is critical to subtract the background cycling rate.

-

Metabolic Inhibitor Screening (Drug Development)

Thio-NAD⁺ is used to screen for inhibitors of NAD⁺ Kinase (NADK) , a therapeutic target in cancer metabolism.

-

Logic: NADK converts NAD⁺ to NADP⁺.[4] Thio-NAD⁺ can act as a substrate analog or inhibitor.

-

Assay: Incubate NADK with Thio-NAD⁺ and ATP. Measure the formation of Thio-NADP⁺ or the inhibition of native NAD⁺ phosphorylation using HPLC or coupled enzymatic assays.

Data Analysis & Interpretation

When analyzing Thio-NAD cycling data, distinguish between Linear and Quadratic accumulation.

| Assay Type | Substrate Source | Kinetic Profile | Equation |

| Metabolite Quant. | Fixed (Substrate is the analyte) | Linear | |

| ELISA (Enzyme Label) | Continuous (ALP produces substrate) | Quadratic |

Why 405 nm? Standard NADH assays at 340 nm suffer from interference by polystyrene plates, DNA, and proteins. Thio-NADH's peak at 405 nm avoids this UV interference, resulting in a significantly higher Signal-to-Noise (S/N) ratio.

References

-

Watabe, S., et al. (2014). "Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method."[1] Biophysics, 10, 49-54.[2]

-

Ito, K., et al. (2021). "Ultrasensitive Detection of SARS-CoV-2 Spike Proteins Using the Thio-NAD Cycling Reaction." Diagnostics, 10(8), 594.

-

Sigma-Aldrich. "Thionicotinamide adenine dinucleotide Product Specification & Properties (CAS 4090-29-3)."

-

Hsieh, Y.H., et al. (2013). "Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy." Molecular Pharmacology, 84(2).

Sources

- 1. Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thio-NAD+ Thermodynamic Stability & Application in Enzymatic Cycling

Executive Summary

In high-sensitivity metabolite detection, the thermodynamic stability and redox potential of cofactors are the limiting factors for assay performance. Thionicotinamide Adenine Dinucleotide (Thio-NAD+), a sulfur-substituted analog of NAD+, offers a distinct physicochemical profile that transcends the limitations of native cofactors.

This guide provides a deep technical analysis of Thio-NAD+ thermodynamics in solution. It details the enthalpy-driven advantages of Thio-NAD+ over NAD+, its hydrolytic resistance profiles, and its critical role in Substrate Cycling (Enzymatic Cycling) assays. By leveraging the unique spectral shift (

Part 1: Physicochemical & Thermodynamic Profile

Structural & Redox Thermodynamics

The substitution of the amide oxygen in the nicotinamide moiety with sulfur (thioamide group) fundamentally alters the electron distribution of the pyridine ring. This modification results in two critical thermodynamic shifts:

-

Redox Potential (

): Thio-NAD+ is a stronger oxidizing agent than NAD+.-

NAD+/NADH:

mV -

Thio-NAD+/Thio-NADH:

mV -

Thermodynamic Consequence: The

of

-

-

Spectral Shift: The thioamide group extends the conjugation system, bathochromically shifting the absorption maximum of the reduced form (Thio-NADH) into the visible region.

Comparative Properties Table

| Property | Native NAD+ / NADH | Thio-NAD+ / Thio-NADH | Impact on Assay Design |

| Redox Potential ( | -320 mV | ~ -285 mV | Thio-NAD+ drives oxidation of NADH. |

| 340 nm | 398 - 405 nm | Allows dual-wavelength measurement without crosstalk. | |

| Extinction Coeff. ( | Thio-NADH yields nearly 2x higher signal per mole. | ||

| Hydrolytic Stability | Labile in Alkali | Enhanced Stability | Longer reagent shelf-life; broader pH tolerance. |

Part 2: Stability in Solution

Hydrolytic Degradation Mechanisms

Like native NAD+, Thio-NAD+ is subject to hydrolysis at the N-glycosidic bond (nicotinamide-ribose linkage). However, the kinetics differ due to the electronic effects of the sulfur atom.

-

Acidic Conditions (pH < 5): Both NAD+ and Thio-NAD+ are relatively stable. However, the reduced forms (NADH and Thio-NADH) are extremely acid-labile, undergoing rapid anomerization and destruction of the dihydropyridine ring.

-

Alkaline Conditions (pH > 9): NAD+ is highly susceptible to base-catalyzed hydrolysis (cleavage of the nicotinamide). Thio-NAD+ exhibits superior resistance to alkali-mediated degradation compared to NAD+. This allows Thio-NAD+ to be stored in slightly alkaline buffers (pH 7.5–8.0) where enzymes are often most active, without significant spontaneous degradation.

Thermal Stability

-

Lyophilized: Stable for >1 year at -20°C.

-

In Solution (Neutral pH): Stable for weeks at 4°C.

-

Freeze-Thaw: Repeated freeze-thaw cycles cause hydrolysis of the pyrophosphate bridge. Aliquoting is strictly required.

Part 3: The Engine – Enzymatic Cycling Mechanism

The primary application of Thio-NAD+ is in Enzymatic Cycling (also known as Substrate Cycling). This method amplifies a target signal linearly with time, unlike 1:1 stoichiometric assays.

The Thermodynamic Drive

In a typical cycling system (e.g., 3

-

Forward Reaction: Substrate is oxidized by Thio-NAD+ (accumulating Thio-NADH).

-

Reverse Reaction: Product is reduced by NADH (regenerating Substrate).

-

Net Result: The substrate cycles between oxidized and reduced states, acting as a catalyst for the transfer of electrons from NADH to Thio-NAD+.

Because Thio-NAD+ has a higher redox potential than NAD+, the electrons flow "downhill" from NADH to Thio-NAD+.

Pathway Visualization

Caption: Thermodynamic cycling mechanism. The substrate shuttles electrons from NADH to Thio-NAD+, causing Thio-NADH to accumulate linearly over time.

Part 4: Experimental Protocols

Protocol A: Determining Hydrolytic Stability ( )

Objective: To validate the stability of Thio-NAD+ stock solutions under assay conditions.

Materials:

-

Thio-NAD+ (Lyophilized)

-

Buffer A: 100 mM Phosphate Buffer, pH 7.0

-

Buffer B: 100 mM Glycine-NaOH, pH 9.5

-

UV-Vis Spectrophotometer (Quartz cuvettes)

Methodology:

-

Preparation: Dissolve Thio-NAD+ to a concentration of 2.0 mM in Buffer A and Buffer B.

-

Baseline: Immediately measure absorbance at 260 nm (

) and 400 nm (-

Note:

should be near zero. High

-

-

Incubation: Incubate aliquots at 25°C and 37°C.

-

Time-Course: Measure

at t = 0, 1h, 4h, 24h.-

Self-Validation Step: A decrease in

indicates cleavage of the adenine-nicotinamide linkage.

-

-

Enzymatic Check (Critical): At t=24h, take an aliquot and perform a standard dehydrogenase assay. If

is stable but enzymatic activity drops, this indicates "silent" degradation (e.g., ring opening without bond cleavage).

Protocol B: Thio-NAD+ Cycling Assay Setup

Objective: Ultrasensitive detection of a target substrate.

Reagents:

-

Cycling Solution:

-

100 mM Tris-HCl (pH 8.5)

-

2.0 mM Thio-NAD+ (Excess oxidant)

-

0.2 mM NADH (Regenerant)

-

Enzyme: 10 U/mL 3

-Hydroxysteroid Dehydrogenase (3

-

-

Sample: Solution containing unknown concentration of Androsterone or Bile Acids.

Workflow:

-

Blanking: Add 100 µL Cycling Solution to the microplate. Measure

(Blank). -

Initiation: Add 10 µL of Sample.

-

Kinetic Read: Monitor

every 30 seconds for 10 minutes at 37°C. -

Analysis:

-

Plot

. -

Self-Validation: Run a "NADH-only" control (no Thio-NAD+) to ensure the enzyme isn't consuming NADH via a side reaction.

-

The slope (

) is directly proportional to the concentration of the target substrate.

-

References

-

National Institutes of Health (PubMed). (2014). Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method. Retrieved from [Link]

-

ResearchGate. (2004). Kinetic study of the enzymatic cycling reaction conducted with 3alpha-hydroxysteroid dehydrogenase. Retrieved from [Link]

Biological Role of Thio-NAD as a Substrate Analog: A Technical Guide

Executive Summary

Thionicotinamide adenine dinucleotide (Thio-NAD or S-NAD) is a sulfur-containing analog of NAD+ where the carbonyl oxygen of the nicotinamide moiety is replaced by sulfur. This single atom substitution creates distinct physicochemical properties—specifically a shifted absorbance maximum (400 nm) and a more positive redox potential (-285 mV)—that allow it to function orthogonally to the native NAD+/NADH pool.

This guide details the mechanistic utility of Thio-NAD in three critical domains:

-

Signal Amplification: Its role as the engine in enzymatic cycling assays for ultrasensitive metabolite detection.

-

Mechanistic Enzymology: Its use in kinetic isotope effect (KIE) studies and transition state analysis.

-

Therapeutics: Its role in the activation pathway of the anti-tuberculosis drug Ethionamide.

Part 1: Physicochemical Properties & Mechanistic Basis

To effectively utilize Thio-NAD, one must understand how it differs from the natural cofactor NAD+. These differences are the foundation of its experimental utility.

Spectral Shift (The "Orthogonal Window")

The most practical advantage of Thio-NAD is its spectral distinctness. While NADH absorbs maximally at 340 nm, Thio-NADH exhibits a bathochromic shift to 395–405 nm .

-

Implication: You can measure the accumulation of Thio-NADH in the presence of high concentrations of NADH without interference. This is impossible with standard NAD+ analogs.

-

Extinction Coefficient: Thio-NADH has a higher molar extinction coefficient (

) compared to NADH (

Redox Potential ( )

Thio-NAD+ is a stronger oxidizing agent than NAD+.

-

NAD+/NADH:

-

Thio-NAD+/Thio-NADH:

Mechanistic Impact: The more positive potential of Thio-NAD+ means it is more easily reduced than NAD+. In a coupled system containing both cofactors, thermodynamic pressure favors the transfer of hydride equivalents to Thio-NAD+, driving the accumulation of Thio-NADH.

Table 1: Comparative Properties

| Property | NAD+ / NADH | Thio-NAD+ / Thio-NADH | Experimental Advantage |

| 340 nm | 398–405 nm | Allows dual-wavelength monitoring; avoids UV interference. | |

| Higher sensitivity (2x signal intensity). | |||

| Redox Potential ( | -320 mV | Favors forward reaction in cycling assays. | |

| Hydride Transfer | Native rates | Often slower | Useful for dissecting rate-limiting steps. |

Part 2: The Enzyme Cycling Assay (The "Killer App")

The primary industrial application of Thio-NAD is in Enzymatic Cycling Assays . This method amplifies a signal linearly or quadratically, allowing detection of metabolites (e.g., bile acids, steroids) at femtomole levels (

The Mechanism

The assay relies on a specific dehydrogenase (e.g., 3

-

Forward Reaction (Signal Generation): Substrate is oxidized by Thio-NAD+ . This produces Thio-NADH (the signal).

-

Reverse Reaction (Recycling): The oxidized product is immediately reduced back to the substrate by NADH (present in excess).

-

Net Result: The substrate cycles between oxidized and reduced forms.[1][2] The concentration of substrate remains constant, but Thio-NADH accumulates linearly over time .

Visualization of the Cycling Pathway

Caption: The Thio-NAD cycling system. Substrate is continuously recycled, converting excess Thio-NAD+ into Thio-NADH, which is measured at 405 nm.

Validated Protocol: Ultrasensitive Cycling ELISA

Context: Detection of a target protein via an Alkaline Phosphatase (ALP) conjugate, which generates the substrate for the cycle.

Reagents:

-

Cycling Buffer: 0.1 M Tris-HCl, pH 8.5.

-

Substrate Precursor: NADP+ (if using an ALP-linked system that converts NADP+ to NAD+ as the trigger) or a phosphorylated steroid.

-

Cycling Solution:

-

1.5 mM Thio-NAD+

-

0.2 mM NADH

-

10 U/mL 3

-HSD (or relevant dehydrogenase) -

Substrate (if not generated in situ).

-

Step-by-Step Workflow:

-

Primary Reaction: Perform standard ELISA. The secondary antibody is linked to ALP.

-

Substrate Generation: Add the ALP substrate (e.g., androsterone-3-phosphate). Incubate 30 min. ALP converts this to androsterone (the cycling substrate).

-

Cycling Step: Add 100 µL of Cycling Solution .

-

Kinetic Read: Immediately monitor absorbance at 405 nm (reference 660 nm) for 10–30 minutes.

-

Quantification: Calculate the slope (

). The rate of Thio-NADH accumulation is directly proportional to the amount of androsterone, which is proportional to the target antigen.

Critical Control: Ensure the enzyme (3

Part 3: Therapeutic Implications (Tuberculosis)

Thio-NAD is not just a passive tool; its structural motif is central to the mechanism of action of Ethionamide (ETH) , a second-line drug for multidrug-resistant tuberculosis (MDR-TB).

The "Trojan Horse" Mechanism

Ethionamide is a prodrug. It is structurally a thioamide analog of nicotinamide.

-

Activation: Mycobacterium tuberculosis enzyme EthA (a monooxygenase) oxidizes Ethionamide.

-

Adduct Formation: The activated intermediate reacts with intracellular NAD+ to form an ETH-NAD adduct .

-

Inhibition: This adduct mimics NADH. It binds tightly to InhA (the enoyl-ACP reductase involved in mycolic acid synthesis).

-

Death: Unlike NADH, the adduct cannot facilitate hydride transfer. InhA is competitively inhibited, cell wall synthesis stops, and the bacterium dies.

Pathway Visualization

Caption: Mechanism of Ethionamide. The drug is activated to form a Thio-NAD-like adduct that acts as a potent inhibitor of InhA.

Part 4: Kinetic Isotope Effects (KIE) & Structural Biology

For enzymologists, Thio-NAD is a probe for the transition state . Because the redox potential is different, the rate-limiting step of a reaction often shifts when Thio-NAD is substituted for NAD.

-

Bond Order Analysis: By comparing

and -

Binding Studies: Thio-NAD often binds with different affinity (

). In X-ray crystallography, Thio-NAD+ can be trapped in active sites where NAD+ might turn over too quickly, allowing for structural characterization of the "Michaelis complex" analog.

References

-

Benchchem. Unveiling the Potential of Thio-NADH: A Technical Guide for Researchers.Link

-

Ito, K., et al. (2014). "Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method." Bioconjugate Chemistry. Link

-

Wang, F., et al. (2007). "Mechanism of thioamide drug action against tuberculosis and leprosy." Journal of Experimental Medicine. Link

-

OYC Americas. Thio-NAD and Thio-NADH Technical Specifications.Link

-

Vannelli, T.A., et al. (2002). "Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis." PNAS. Link

Sources

An In-Depth Technical Guide to the Fluorescence Properties of Thio-NAD⁺ versus NADH

For researchers, scientists, and drug development professionals engaged in the study of oxidoreductase enzymes, the selection of appropriate coenzyme analogs is a critical determinant of assay sensitivity and specificity. Nicotinamide Adenine Dinucleotide (NADH), the reduced form of NAD⁺, is a cornerstone of metabolic research, largely due to its intrinsic fluorescence which provides a direct window into enzymatic activity. However, its synthetic analog, thionicotinamide adenine dinucleotide (Thio-NAD⁺), offers unique spectral properties that can overcome many of the limitations associated with NADH-based assays.

This guide provides an in-depth, comparative analysis of the fluorescence properties of the reduced forms of these coenzymes—NADH and Thio-NADH. We will explore the fundamental photophysical characteristics of each molecule, delve into the mechanistic basis for their differences, provide a validated experimental protocol for their comparative analysis, and illustrate a practical application where Thio-NADH provides a distinct advantage.

Part 1: Fundamental Photophysical Properties

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and, after a brief excited state, emits light at a longer wavelength. For both NADH and Thio-NADH, this property is the foundation of their utility in countless enzyme kinetic assays. While both are fluorescent, their characteristics are markedly different.

NADH: The Endogenous Standard

NADH is the primary electron carrier in cellular metabolism, and its autofluorescence has been a valuable tool for monitoring metabolic states for decades.[1] The fluorescent moiety is the reduced nicotinamide ring. In aqueous solution, free NADH exhibits an excitation maximum around 340-350 nm and emits a broad fluorescence spectrum with a maximum peak at approximately 460-470 nm.[2][3][4]

A critical feature of NADH fluorescence is its sensitivity to its microenvironment. When NADH binds to a dehydrogenase, its conformation becomes more rigid and shielded from the quenching effects of aqueous solvent. This typically results in two significant changes:

-

An enhancement of the fluorescence quantum yield (a measure of fluorescence efficiency).[4]

The fluorescence lifetime of NADH is also highly informative. Free NADH in solution has a short, multi-exponential lifetime, with an average value around 0.4 ns.[5][6] Upon binding to an enzyme, the lifetime increases substantially, often into the 2-9 ns range, reflecting the more constrained environment.[4][5] This difference in lifetime is the basis for advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) to distinguish between free and protein-bound NADH pools in living cells.[6]

Thio-NADH: The Red-Shifted Analog

Thio-NAD⁺ is a structural analog of NAD⁺ where the carbonyl oxygen on the nicotinamide ring is replaced with a sulfur atom.[7] This seemingly minor substitution has profound effects on the molecule's electronic properties and, consequently, the fluorescence of its reduced form, Thio-NADH (sNADH).

The most significant difference is a substantial red-shift in both its absorption and emission spectra. Thio-NADH has an excitation maximum at approximately 398-405 nm.[7][8] This longer wavelength of absorption is a key advantage, as it moves the excitation out of the range where many endogenous biomolecules, such as proteins containing tryptophan, absorb and autofluoresce, thereby reducing background signal and improving assay sensitivity.[9]

The fluorescence emission of free Thio-NADH is also red-shifted, with a maximum at 510 nm.[8] However, the quantum yield of free Thio-NADH is exceptionally low, reported to be around 3.4 x 10⁻⁴, making it virtually non-fluorescent in its unbound state.[8] This is a crucial property for assay development. Similar to NADH, its fluorescence is dramatically enhanced upon binding to a partner enzyme. For instance, its interaction with octopine dehydrogenase results in a fluorescence enhancement of at least 100-fold and a significant blue-shift of the emission maximum by 40 nm.[8]

Comparative Data Summary

The distinct spectral properties of NADH and Thio-NADH are summarized below. These differences are not merely academic; they form the basis for strategic assay design, enabling researchers to select the optimal coenzyme for their specific experimental context.

| Property | NADH (Free in Solution) | Thio-NADH (Free in Solution) | Causality & Significance |

| Excitation λmax | ~340 nm[1][3] | ~398 nm[8] | The thione group in Thio-NADH lowers the energy of the π→π* transition, shifting absorbance to a longer wavelength. This minimizes background autofluorescence from cellular components. |

| Emission λmax | ~460 nm[2][4][10] | ~510 nm[8] | The red-shifted emission further separates the signal from background, improving the signal-to-noise ratio. |

| Stokes Shift | ~120 nm | ~112 nm | Both molecules exhibit a large Stokes shift, which is advantageous for minimizing self-quenching and simplifying optical filter design. |

| Quantum Yield (Φ) | ~0.02 (increases upon binding)[10] | ~0.00034 (increases >100x upon binding)[8] | Thio-NADH's extremely low initial fluorescence makes it an excellent "off-to-on" probe, where signal is generated almost exclusively upon enzymatic turnover and binding. |

| Fluorescence Lifetime (τ) | ~0.4 ns (increases to 2-9 ns when bound)[5][6] | Not well-documented, but expected to increase significantly upon binding. | The dramatic change in lifetime upon binding is the principle behind FLIM-based metabolic imaging. |

Part 2: The Causality of Spectral Differences - A Mechanistic Explanation

The substitution of a sulfur atom for the carbonyl oxygen in the nicotinamide ring is the origin of the divergent spectral properties between NADH and Thio-NADH. Sulfur is less electronegative than oxygen and has available d-orbitals, which alters the electronic structure of the nicotinamide chromophore.

This thionation extends the π-conjugated system of the ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). According to the principles of quantum mechanics, a smaller energy gap corresponds to the absorption of lower-energy photons, which have longer wavelengths. This explains the ~60 nm red-shift in the absorption maximum of Thio-NADH (398 nm) compared to NADH (340 nm).

The practical ramification of this is profound. Excitation at ~340 nm for NADH often coincides with the absorption of many other biological molecules, leading to interfering background autofluorescence that can mask the desired signal. By shifting the excitation wavelength to near 400 nm, Thio-NADH-based assays can be performed in a spectral window that is significantly "darker" in most biological preparations, leading to a superior signal-to-noise ratio.

Caption: Spectral advantage of Thio-NADH over NADH.

Part 3: Experimental Workflow for Comparative Analysis

To empirically validate the distinct fluorescence properties of NADH and Thio-NADH, a standardized spectrofluorometric analysis is required. The protocol below describes a self-validating system for characterizing the excitation and emission spectra of both molecules in their free and enzyme-bound states.

Protocol: Comparative Fluorescence Spectroscopy

Objective: To determine and compare the excitation and emission maxima of NADH and Thio-NADH.

Materials:

-

NADH (Sigma-Aldrich, N8129 or equivalent)

-

Thio-NAD⁺, oxidized form (Sigma-Aldrich, T6509 or equivalent)

-

A suitable dehydrogenase, e.g., Lactate Dehydrogenase (LDH) (Sigma-Aldrich, L2500 or equivalent)

-

Substrate for the dehydrogenase (e.g., Sodium Pyruvate for LDH)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quartz cuvettes

-

Spectrofluorometer

Methodology:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of NADH in reaction buffer.

-

Prepare a 10 mM stock solution of Thio-NAD⁺ in reaction buffer.

-

Rationale: Starting with concentrated stocks allows for precise dilution and minimizes pipetting errors.

-

-

Enzymatic Reduction of Thio-NAD⁺:

-

In a microcentrifuge tube, combine 500 µL of reaction buffer, 50 µL of 10 mM Thio-NAD⁺, and an excess of the appropriate substrate (e.g., 50 µL of 100 mM sodium lactate if using LDH for the reverse reaction).

-

Add a catalytic amount of the dehydrogenase (e.g., 10 µL of 1 mg/mL LDH).

-

Incubate at room temperature for 30 minutes to ensure complete conversion of Thio-NAD⁺ to Thio-NADH.

-

Rationale: This in-situ generation ensures a fresh, active solution of Thio-NADH for analysis. Direct purchase of Thio-NADH is also an option.[11][12]

-

-

Fluorescence Measurements - Free Coenzymes:

-

Prepare two cuvettes, each with 2 mL of reaction buffer.

-

To the first cuvette, add NADH stock to a final concentration of 50 µM.

-

To the second cuvette, add the enzymatically generated Thio-NADH solution to a final concentration of approximately 50 µM.

-

Emission Scan:

-

For the NADH sample, set the excitation wavelength to 340 nm and scan the emission from 370 nm to 600 nm.

-

For the Thio-NADH sample, set the excitation wavelength to 398 nm and scan the emission from 420 nm to 650 nm. Record the wavelength of maximum emission for both.

-

-

Excitation Scan:

-

For the NADH sample, set the emission wavelength to its observed maximum (~460 nm) and scan the excitation from 280 nm to 420 nm.

-

For the Thio-NADH sample, set the emission wavelength to its observed maximum (~510 nm) and scan the excitation from 320 nm to 480 nm. Record the wavelength of maximum excitation for both.

-

-

Rationale: Performing both excitation and emission scans provides a complete spectral profile and confirms the photophysical identity of the molecules.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus wavelength for all four scans.

-

Identify and tabulate the excitation and emission maxima for both NADH and Thio-NADH.

-

Compare the results to the reference data provided in Part 1.

-

Caption: Workflow for comparative fluorescence analysis.

Part 4: Application in Enzyme Kinetics - The Thio-NAD Cycling Assay

One of the most powerful applications of Thio-NAD⁺ is in ultrasensitive enzyme cycling assays. These assays are designed to amplify a signal by repeatedly cycling a small amount of analyte, leading to the accumulation of a detectable product. The spectral properties of Thio-NADH make it exceptionally well-suited for this purpose.

In a typical cycling assay for detecting a target protein (e.g., via ELISA), an enzyme like alkaline phosphatase produces a hydroxysteroid. This product then enters a cycle between two enzymatic reactions catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD).

-

Reaction 1: The hydroxysteroid is oxidized by 3α-HSD using Thio-NAD⁺ as a cofactor, producing a ketosteroid and Thio-NADH .

-

Reaction 2: The ketosteroid is immediately reduced back to the hydroxysteroid by the same enzyme, this time using NADH as a cofactor, regenerating NAD⁺.

The key is that for every turn of the cycle, one molecule of Thio-NADH accumulates. Because the absorbance maximum of Thio-NADH (~400 nm) is well-separated from that of Thio-NAD⁺, NAD⁺, and NADH (all below 340 nm), its accumulation can be monitored continuously and without interference by measuring the absorbance at 400-405 nm. This allows for the ultrasensitive detection of the initial target protein.

Caption: Thio-NAD⁺ enzyme cycling assay principle.

Conclusion

The choice between NADH and its thio-analog is a strategic decision in assay design. While NADH provides a direct view of endogenous metabolic processes, its fluorescence properties can be limiting in complex biological samples due to spectral overlap and background autofluorescence. Thio-NADH, with its red-shifted excitation and emission spectra, offers a powerful alternative for developing highly sensitive and specific enzymatic assays. Its characteristically low quantum yield in the free state and dramatic fluorescence enhancement upon enzyme binding make it an ideal "pro-fluorophore" for signal amplification schemes. For researchers in enzymology and drug development, understanding the distinct photophysical advantages of Thio-NADH is key to designing more robust, sensitive, and reliable analytical methods.

References

-

Baici, A., Joppich-Kuhn, R., Luisi, P. L., Olomucki, A., Monneuse-Doublet, M. O., & Thomé-Beau, F. (1978). Fluorescence properties of reduced thionicotinamide–adenine dinucleotide and of its complex with octopine dehydrogenase. European Journal of Biochemistry, 83(2), 601-607. [Link]

-

Sharma, A., & Arnold, M. A. (1992). Fluorescence quenching of thionine by reduced nicotinamide adenine dinucleotide. Spectrochimica Acta Part A: Molecular Spectroscopy, 48(5), 647-651. [Link]

-

Wagner, S., et al. (2020). In Vivo NADH/NAD+ Biosensing Reveals the Dynamics of Cytosolic Redox Metabolism in Plants. The Plant Cell, 32(10), 3237-3256. [Link]

-

Eng, J., Lynch, R. M., & Balaban, R. S. (1989). Nicotinamide adenine dinucleotide fluorescence spectroscopy and imaging of isolated cardiac myocytes. Biophysical Journal, 55(4), 621-630. [Link]

-

Gao, L., et al. (2020). Femtosecond Fluorescence Spectra of NADH in Solution: Ultrafast Solvation Dynamics. The Journal of Physical Chemistry B, 124(5), 837-844. [Link]

-

Simpson, N., et al. (2013). Infrared Spectroscopy of Nicotinamide Adenine Dinucleotides in One and Two Dimensions. The Journal of Physical Chemistry B, 117(51), 16468-16478. [Link]

-

Pundir, S., & Ghisaidoobe, A. B. T. (2014). Fluorescence lifetime analysis and effect of magnesium ions on binding of NADH to human aldehyde dehydrogenase1. Journal of Spectroscopy, 2014. [Link]

-

He, Y., et al. (2017). Effect of Fixation and Mounting on Fluorescence Lifetime of Cellular Autofluorescence. Journal of Biomedical Optics, 22(1), 16001. [Link]

-

Van der Post, S. T., et al. (2019). Mechanism and application of thiol–disulfide redox biosensors with a fluorescence-lifetime readout. Proceedings of the National Academy of Sciences, 116(4), 1219-1228. [Link]

-

OYC. (n.d.). Thio-NAD. OYC EU. [Link]

-

Ranjit, S., et al. (2019). Determination of the metabolic index using the fluorescence lifetime of free and bound NADH in the phasor approach. Biomedical Optics Express, 10(11), 5894-5907. [Link]

-

Szulczewski, M. L., et al. (2021). Assessing cellular metabolic dynamics with NAD(P)H fluorescence polarization imaging. bioRxiv. [Link]

-